molecular formula C6H6N6O2S B10908057 5-(1-Methyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

5-(1-Methyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B10908057
M. Wt: 226.22 g/mol
InChI Key: SWOZTHZTXZPKIO-UHFFFAOYSA-N
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Description

5-(1-Methyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The thiadiazole ring can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could introduce various functional groups at the nitro position.

Scientific Research Applications

5-(1-Methyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiadiazole ring can also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both pyrazole and thiadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C6H6N6O2S

Molecular Weight

226.22 g/mol

IUPAC Name

5-(2-methyl-4-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H6N6O2S/c1-11-4(3(2-8-11)12(13)14)5-9-10-6(7)15-5/h2H,1H3,(H2,7,10)

InChI Key

SWOZTHZTXZPKIO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C2=NN=C(S2)N

Origin of Product

United States

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